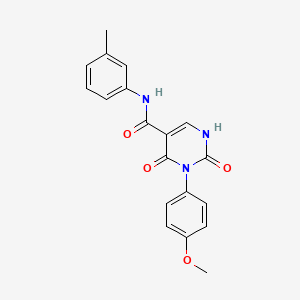

3-(4-methoxyphenyl)-N-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound 3-(4-methoxyphenyl)-N-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide features a tetrahydropyrimidine core with:

- 2,4-dioxo groups at positions 2 and 4,

- A 4-methoxyphenyl substituent at position 3,

- A carboxamide group linked to N-(3-methylphenyl) at position 3.

The methoxy group (electron-donating) and meta-methylphenyl carboxamide may influence lipophilicity, binding affinity, and metabolic stability .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(3-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-12-4-3-5-13(10-12)21-17(23)16-11-20-19(25)22(18(16)24)14-6-8-15(26-2)9-7-14/h3-11H,1-2H3,(H,20,25)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPJYZQEAATSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst to form an intermediate Schiff base This intermediate is then cyclized with urea under controlled conditions to form the tetrahydropyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used for electrophilic substitution.

Major Products Formed

Oxidation: Formation of 3-(4-hydroxyphenyl)-N-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Reduction: Formation of 3-(4-methoxyphenyl)-N-(3-methylphenyl)-2,4-dihydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Core Modifications: Thioxo vs. Oxo Groups

- N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (): Replaces the 2-oxo group with a 2-thioxo (sulfur). The thioxo group increases electron density and may alter hydrogen-bonding interactions with target enzymes.

Substituent Variations on the Aromatic Rings

Functional Group Modifications

Comparative Data Table

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the pyrimidine family known for its diverse biological activities. This article aims to synthesize current knowledge regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H25N3O4

- Molecular Weight : 443.5 g/mol

- InChIKey : HGWBXLRDEOGUOM-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits a range of biological activities that have been explored in various studies. Notably, its potential as an anti-cancer agent has garnered significant attention due to its ability to inhibit specific enzymes involved in tumor growth.

- Enzyme Inhibition : The compound has shown efficacy in inhibiting branched-chain amino acid transaminases (BCATs), which are crucial in cancer metabolism. Inhibition of BCATs can lead to reduced proliferation of cancer cells by altering amino acid metabolism .

- Cellular Activity : High-throughput screening has indicated that this compound possesses potent cellular activity against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on several cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The IC50 values ranged from 10 µM to 30 µM across different cell types, indicating a concentration-dependent effect on cell growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 20 |

Case Study 2: Mechanistic Insights

Research has elucidated that the compound downregulates key oncogenes involved in tumor progression. For instance, it was found to significantly reduce the expression levels of c-Myc and Cyclin D1 in treated cancer cells, leading to G1 phase arrest and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the methoxy and methyl groups have been explored to enhance potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased potency |

| Variation of alkyl chain length | Altered selectivity |

| Replacement of methoxy with other groups | Variable effects on enzyme interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.